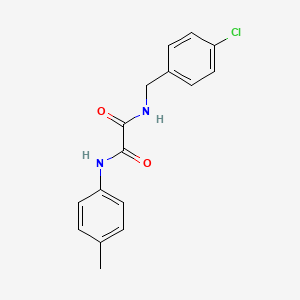![molecular formula C17H24N2O3 B4935007 N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4935007.png)
N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide, also known as CR845, is a novel analgesic drug that has gained significant attention in the scientific community due to its potential to treat chronic pain without causing addiction or other adverse effects associated with traditional opioid medications.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide involves the activation of kappa opioid receptors (KORs) in the brain and spinal cord. KORs are known to play a role in the modulation of pain, mood, and addiction. By activating KORs, N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide can reduce pain without causing the adverse effects associated with traditional opioid medications.
Biochemical and Physiological Effects
N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, as well as to reduce the release of pro-inflammatory cytokines. In addition, N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide has been shown to have anxiolytic and antidepressant effects, suggesting that it may have potential as a treatment for mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide for lab experiments is its low potential for abuse and addiction. This makes it a safer alternative to traditional opioid medications, which can be highly addictive. However, one limitation of N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide is that it has a short half-life, which can make it difficult to study in animal models over extended periods of time.
Orientations Futures
There are a number of future directions for research on N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide. One area of interest is the development of new formulations of the drug that have a longer half-life, which would make it easier to study in animal models. Another area of interest is the investigation of the potential of N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide to treat mood disorders, such as anxiety and depression. Finally, there is a need for further research on the safety and efficacy of N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide in human clinical trials.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to produce the corresponding acid chloride, which then undergoes a reaction with 1-methyl-4-piperidinol to form the intermediate amide. The final product is obtained by reacting the intermediate amide with cyclopropylamine. The synthesis of N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide has been extensively studied for its potential to treat chronic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and postoperative pain. In addition, N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide has been shown to have a low potential for abuse and addiction, making it an attractive alternative to traditional opioid medications.
Propriétés
IUPAC Name |
N-cyclopropyl-4-methoxy-2-(1-methylpiperidin-4-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-19-9-7-13(8-10-19)22-16-11-14(21-2)5-6-15(16)17(20)18-12-3-4-12/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMUFUVJZVKOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=C(C=CC(=C2)OC)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4934928.png)
![(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine](/img/structure/B4934936.png)
![4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)
![3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole](/img/structure/B4934952.png)

![2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)




![N-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B4935004.png)
![2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4935008.png)
![S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B4935021.png)
![6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4935024.png)